molecular formula C19H23ClN2OS B4266541 1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine

1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine

Cat. No. B4266541
M. Wt: 362.9 g/mol
InChI Key: WVPHBMIWJVFDRB-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine involves its interaction with various biological targets. The compound has been found to act as a serotonin receptor agonist, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been shown to exhibit activity at dopamine and adrenergic receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to have effects on various physiological processes, including blood pressure, heart rate, and body temperature.

Advantages and Limitations for Lab Experiments

1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments. This compound is relatively easy to synthesize and has been found to exhibit activity against various biological targets. Additionally, this compound has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. However, there are also limitations to using this compound in lab experiments. For example, the compound may exhibit off-target effects, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for research on 1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine. One area of research could focus on the optimization of the synthesis method to improve yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify any potential off-target effects. Finally, research could be conducted to explore the potential therapeutic applications of this compound in the treatment of various psychiatric disorders.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]piperazine has potential applications in scientific research. This compound has been found to exhibit activity against various biological targets, including serotonin receptors, dopamine receptors, and adrenergic receptors. Studies have shown that this compound has potential as an antidepressant, anxiolytic, and antipsychotic agent.

properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-ethyl-5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2OS/c1-4-16-14(3)24-12-17(16)19(23)22-9-7-21(8-10-22)18-11-15(20)6-5-13(18)2/h5-6,11-12H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPHBMIWJVFDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(5-Chloro-2-methylphenyl)piperazin-1-yl](4-ethyl-5-methylthiophen-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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